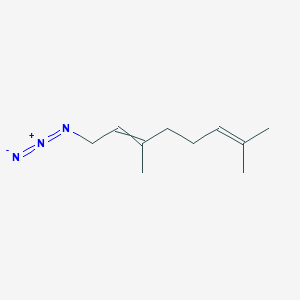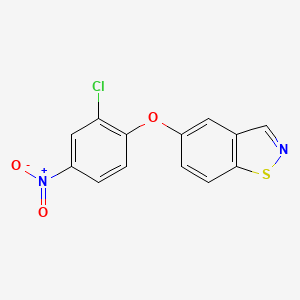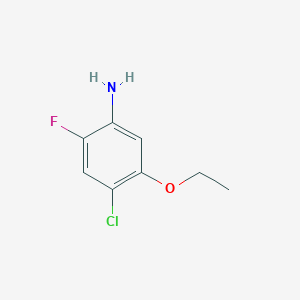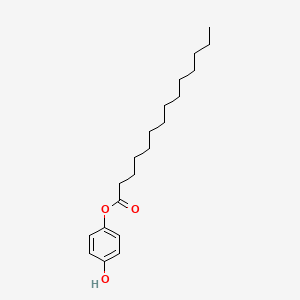
1-azido-3,7-dimethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azido-3,7-dimethylocta-2,6-diene is an organic compound that belongs to the class of azides It is a derivative of geraniol, a naturally occurring monoterpenoid
Preparation Methods
1-azido-3,7-dimethylocta-2,6-diene can be synthesized through a base-assisted reaction between geraniol and tosyl chloride, yielding the corresponding 3,7-dimethylocta-2,6-dienyl 4-methylbenzenesulfonate. This intermediate is then treated with sodium azide to produce the desired azide compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-azido-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include amines, oxides, and substituted derivatives.
Scientific Research Applications
1-azido-3,7-dimethylocta-2,6-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-azido-3,7-dimethylocta-2,6-diene involves its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms 1,2,3-triazoles, which are stable and bioactive compounds. The azide group in the compound acts as a reactive site, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
1-azido-3,7-dimethylocta-2,6-diene can be compared with other similar compounds such as:
1-bromo-3,7-dimethylocta-2,6-diene: This compound has a bromine atom instead of an azide group, making it more reactive in substitution reactions.
1,1-diethoxy-3,7-dimethyl-2,6-octadiene: This compound contains ethoxy groups, which influence its reactivity and applications in different chemical processes.
The uniqueness of this compound lies in its azide functionality, which provides versatility in synthetic applications and potential for developing bioactive compounds.
Properties
CAS No. |
84457-88-5 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-azido-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17N3/c1-9(2)5-4-6-10(3)7-8-12-13-11/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
TVHVHSOCOVZUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCN=[N+]=[N-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
